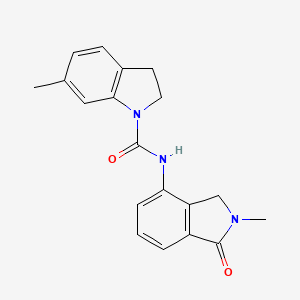![molecular formula C17H19F2NO2 B7429893 3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7429893.png)
3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol, also known as FFHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FFHP is a beta-adrenergic receptor agonist that has been found to have beneficial effects on the cardiovascular system, respiratory system, and central nervous system.
Mechanism of Action
3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol acts as a beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptor. Upon binding to the receptor, this compound activates the G protein-coupled receptor signaling pathway, leading to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. The increase in cAMP levels leads to the activation of protein kinase A, which then phosphorylates various proteins, resulting in the physiological effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It increases heart rate and cardiac output by activating beta-1 adrenergic receptors in the heart. It also relaxes smooth muscles in the airways by activating beta-2 adrenergic receptors in the lungs. This compound has been shown to have anxiolytic and antidepressant effects by increasing the levels of neurotransmitters such as dopamine and serotonin in the brain.
Advantages and Limitations for Lab Experiments
3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol has several advantages for lab experiments. It is a highly selective beta-2 adrenergic receptor agonist, making it a useful tool for studying the physiological effects of beta-2 adrenergic receptor activation. It is also stable and easy to synthesize, making it readily available for research purposes. However, this compound has limitations as well. It has a short half-life, which may limit its usefulness in long-term studies. In addition, this compound may have off-target effects on other adrenergic receptors, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on 3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol. One area of interest is the potential use of this compound as a treatment for cardiovascular and respiratory diseases such as asthma and chronic obstructive pulmonary disease. Another area of interest is the potential use of this compound as an anxiolytic and antidepressant. Further studies are needed to determine the safety and efficacy of this compound for these applications. Additionally, research on the molecular mechanisms underlying the physiological effects of this compound may lead to the development of new drugs with improved selectivity and efficacy.
Synthesis Methods
3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol can be synthesized using a multi-step process. The first step involves the reaction of 2-fluoroaniline with 4-fluorobenzaldehyde to form 2-(4-fluorophenyl)-2-hydroxyethylamine. The second step involves the reaction of the above compound with 3-chloro-1-propanol to form this compound. The final product can be obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. This compound has been found to have beneficial effects on the cardiovascular system by increasing heart rate and cardiac output. It has also been found to have bronchodilatory effects on the respiratory system by relaxing smooth muscles in the airways. In addition, this compound has been shown to have anxiolytic and antidepressant effects on the central nervous system.
Properties
IUPAC Name |
3-(2-fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO2/c18-13-7-5-12(6-8-13)17(22)11-20-16(9-10-21)14-3-1-2-4-15(14)19/h1-8,16-17,20-22H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHDAZQAXYSYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)NCC(C2=CC=C(C=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(5-cyclopropyl-2-fluorophenyl)methylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429813.png)
![Ethyl 2-[2-(2,4-difluorophenyl)ethylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429822.png)
![1-N-methyl-1-N-(3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclobutane-1,3-diamine](/img/structure/B7429831.png)
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)

![2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide](/img/structure/B7429850.png)
![2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B7429855.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)


![3-cyano-3-fluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7429869.png)
![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)
![N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide](/img/structure/B7429898.png)
